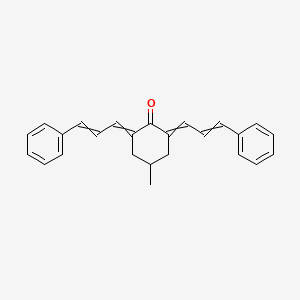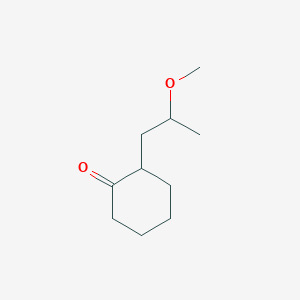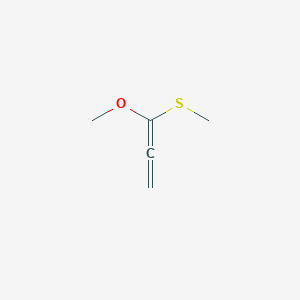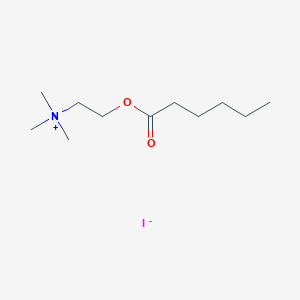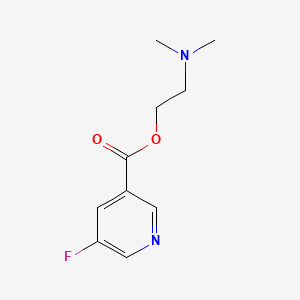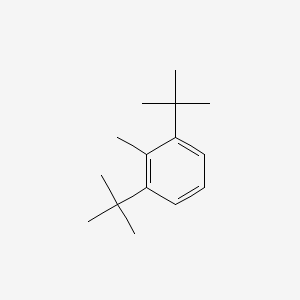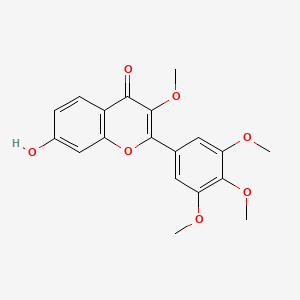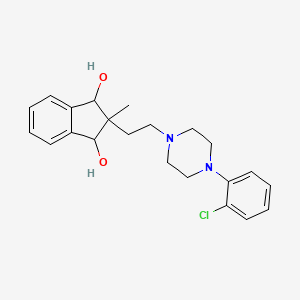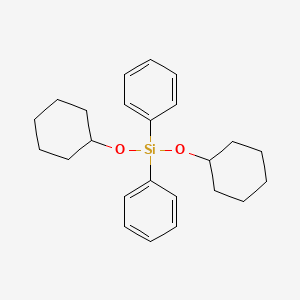
Bis(cyclohexyloxy)(diphenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(cyclohexyloxy)(diphenyl)silane is an organosilicon compound characterized by the presence of two cyclohexyloxy groups and two phenyl groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(cyclohexyloxy)(diphenyl)silane typically involves the reaction of diphenylsilane with cyclohexanol in the presence of a catalyst. The reaction proceeds via the formation of an intermediate silanol, which then undergoes further reaction to yield the desired product. Common catalysts used in this process include acids or bases that facilitate the formation of the silanol intermediate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques is common in industrial settings to optimize production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(cyclohexyloxy)(diphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The cyclohexyloxy or phenyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of a catalyst, such as a transition metal complex, and may proceed under mild to moderate temperatures
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce simpler silanes. Substitution reactions can lead to a variety of functionalized silanes depending on the substituents introduced .
Applications De Recherche Scientifique
Bis(cyclohexyloxy)(diphenyl)silane has several applications in scientific research:
Mécanisme D'action
The mechanism by which bis(cyclohexyloxy)(diphenyl)silane exerts its effects involves the interaction of its silicon center with various molecular targets. The silicon atom can form strong bonds with oxygen and other electronegative elements, facilitating the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylsilane: A simpler analog with two phenyl groups and two hydrogen atoms attached to silicon.
Bis(diphenyl phosphine) dimethyl silane: Contains two diphenyl phosphine groups and two methyl groups attached to silicon.
Bis(4-(4-aminophenoxy)phenyl)methylphenylsilane: Features two aminophenoxy groups and a methylphenyl group attached to silicon.
Uniqueness
Bis(cyclohexyloxy)(diphenyl)silane is unique due to the presence of cyclohexyloxy groups, which impart distinct steric and electronic properties. These groups can influence the compound’s reactivity and its interactions with other molecules, making it a valuable reagent in organic synthesis and materials science .
Propriétés
Numéro CAS |
18755-09-4 |
|---|---|
Formule moléculaire |
C24H32O2Si |
Poids moléculaire |
380.6 g/mol |
Nom IUPAC |
dicyclohexyloxy(diphenyl)silane |
InChI |
InChI=1S/C24H32O2Si/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)26-22-15-7-2-8-16-22/h3-4,9-12,17-22H,1-2,5-8,13-16H2 |
Clé InChI |
JMMFORXGLNCMFR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OC4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol](/img/structure/B14703369.png)

![N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide](/img/structure/B14703387.png)
